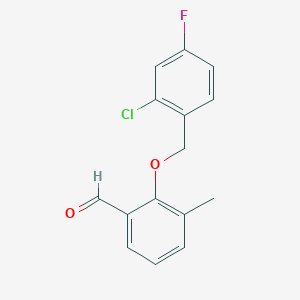![molecular formula C7H16N2O B14898969 2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
2-[(3S)-3-methylpiperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3S)-3-methylpiperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a piperazine ring substituted with a methyl group at the 3-position and an ethanol group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-3-methylpiperazin-1-yl]ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Procedure: Ethylene oxide is slowly added to a solution of 3-methylpiperazine in an appropriate solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent, such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3S)-3-methylpiperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 2-[(3S)-3-methylpiperazin-1-yl]acetaldehyde or 2-[(3S)-3-methylpiperazin-1-yl]acetic acid.
Reduction: Formation of 2-[(3S)-3-methylpiperazin-1-yl]ethylamine.
Substitution: Formation of 2-[(3S)-3-methylpiperazin-1-yl]ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-[(3S)-3-methylpiperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine-based structures.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(3S)-3-methylpiperazin-1-yl]ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethanol moiety can enhance the compound’s solubility and facilitate its interaction with hydrophilic targets, while the piperazine ring can interact with hydrophobic regions of proteins or other biomolecules.
Comparación Con Compuestos Similares
2-[(3S)-3-methylpiperazin-1-yl]ethanol can be compared with other similar compounds, such as:
2-[(3S)-3-methylpiperazin-1-yl]acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-[(3S)-3-methylpiperazin-1-yl]ethylamine: Similar structure but with an amine group instead of an ethanol group.
2-[(3S)-3-methylpiperazin-1-yl]ethyl chloride: Similar structure but with a chloride group instead of an ethanol group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-[(3S)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
JSKGYDVSMNCSRH-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H]1CN(CCN1)CCO |
SMILES canónico |
CC1CN(CCN1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)

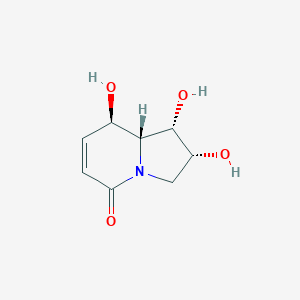
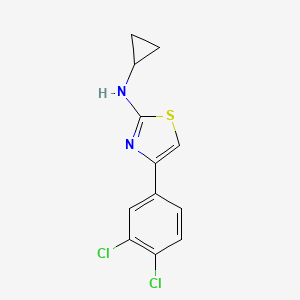
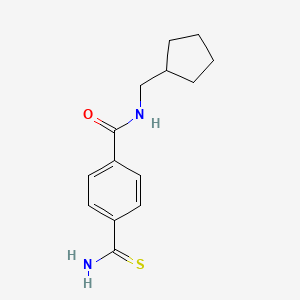


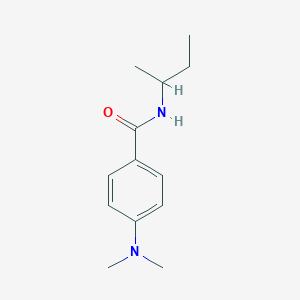
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)

